molecular formula C18H25N5O B4507590 N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

Cat. No.: B4507590
M. Wt: 327.4 g/mol
InChI Key: PAOMFEUHYCMXLD-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25N5O and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.20591044 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Research has explored various methods for synthesizing pyrimidine derivatives, including those involving dimethylamino groups. For instance, Beck and Gajewski (1976) described the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, a technique relevant to the compound (Beck & Gajewski, 1976).

Biological and Pharmacological Applications

  • Histone Deacetylase Inhibition

    Zhou et al. (2008) discovered a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound, similar in structure to the query compound, selectively inhibits HDACs and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

  • Antifilarial Activity

    A study by Angelo et al. (1983) on N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines, closely related to the query compound, demonstrated antifilarial activity against adult Litomosoides carinii infections (Angelo et al., 1983).

  • Anticancer Activity

    Abdellatif et al. (2014) synthesized various pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing that almost all tested compounds revealed antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

  • Antibacterial Activity

    Bheemanapalli et al. (2008) prepared a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Spectroscopic and Structural Analysis

  • Molecular Structure Investigation: Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide. This study provides insights into the stability of the molecule arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, which are relevant for understanding the structure of similar compounds (Mansour & Ghani, 2013).

Properties

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-19-15(11-16(20-12)23(5)6)21-13-7-9-14(10-8-13)22-17(24)18(2,3)4/h7-11H,1-6H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMFEUHYCMXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
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N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.